

n-Butyl L-Lactate: Comprehensive Material Compatibility and Formulation Dynamics

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Compound of Interest

Compound Name: *n-Butyl L-Lactate*

Cat. No.: *B12349109*

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An In-Depth Technical Guide for Formulation Scientists and Materials Engineers

Executive Summary & Solvency Causality

As the pharmaceutical and agrochemical industries pivot toward sustainable, low-toxicity excipients, **n-Butyl L-Lactate** (CAS 34451-19-9) has emerged as a critical green solvent. Derived from renewable lactic acid and butanol, this ester offers a unique physicochemical profile characterized by a moderate boiling point, low vapor pressure, and exceptional biodegradability (1)[1].

From an application science perspective, the true value of **n-Butyl L-Lactate** lies in its dual-solvency mechanism. The hydroxyl group (-OH) provides strong hydrogen-bonding capabilities for polar interactions, while the butyl chain facilitates London dispersion forces necessary for dissolving non-polar resins and active pharmaceutical ingredients (APIs). However, this exact mechanistic versatility makes it an aggressive permeant against certain elastomeric sealing systems used in manufacturing equipment. Understanding the causality behind its material interactions is paramount for successful scale-up and equipment longevity.

Table 1: Physicochemical Profile of n-Butyl L-Lactate

Property	Value / Description	Mechanistic Implication
CAS Number	34451-19-9	Unique identifier for the L-isomer[1].
Molecular Formula	C ₇ H ₁₄ O ₃	Ester linkage dictates polar solvent behavior[1].
Molecular Weight	146.18 g/mol	Small molecular size allows rapid permeation into porous polymer matrices.
Odor Profile	Mild, sweet, fruity	Indicates low volatility; safe for confined space handling[1].
Oral LD50 (Rats)	> 5000 mg/kg	High safety margin, suitable for oral drug formulations (2)[2].

Elastomer & Polymer Compatibility Matrix

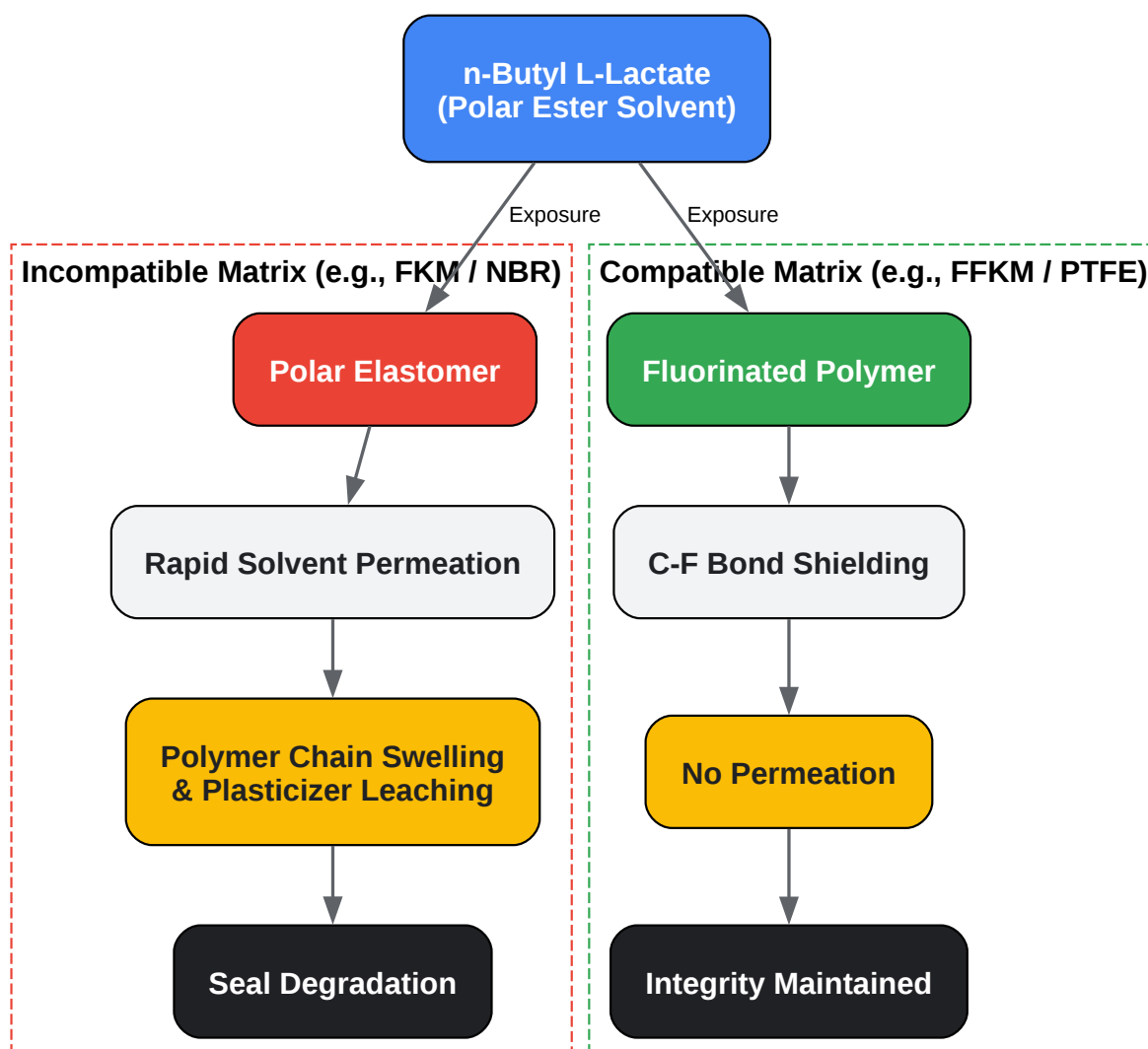
When designing fluid paths, reactors, or packaging for **n-Butyl L-Lactate**, material selection cannot be based on generic "solvent resistance." Esters aggressively swell specific elastomers due to matching Hansen Solubility Parameters (HSP).

For instance, standard FKM (Viton™ A) is a fluoroelastomer dipolymer that provides excellent resistance to petroleum products, but it is highly susceptible to polar solvents like esters, which disrupt its dipole-dipole interactions (). Conversely, perfluoroelastomers (FFKM) like Chemraz® 514 offer the broadest chemical resistance because their fully fluorinated backbone provides steric hindrance and C-F bond shielding against ester solvation. Silicone rubber, while excellent with aqueous systems, exhibits vulnerabilities to ester permeation, resulting in fair-to-poor compatibility (3)[3].

Table 2: Quantitative Elastomer Compatibility with n-Butyl L-Lactate

Elastomer Material	Industry Rating	Est. Volume Swell	Causality of Interaction
FFKM (Chemraz® / Kalrez®)	1 / A (Excellent)	< 2%	Complete fluorination prevents solvent permeation.
PTFE (Teflon™)	1 / A (Excellent)	< 1%	High crystallinity and C-F bonds block molecular ingress.
EPDM	2 / B (Good)	5 - 15%	Non-polar backbone offers moderate resistance to polar esters.
Silicone	3 / C (Fair/Poor)	20 - 40%	Siloxane backbone is susceptible to polar solvent permeation[3].
FKM (Viton™ A)	4 / D (Severe)	> 40%	Polar ester linkages strongly interact with the dipolymer matrix.
NBR (Nitrile)	4 / D (Severe)	> 50%	Nitrile groups strongly attract the lactate's hydroxyl/ester groups.

Mechanistic Visualization of Compatibility



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Mechanistic pathways of **n-Butyl L-Lactate** compatibility with varying elastomer matrices.

Pharmaceutical & Agrochemical Formulation Dynamics

Beyond equipment compatibility, **n-Butyl L-Lactate** is highly valued as an excipient in advanced delivery systems.

Pharmaceutical Applications: It is frequently utilized as the primary oil phase in Self-Microemulsifying Premicroemulsion Systems (SMEPMS). For poorly water-soluble APIs like Fenofibrate, **n-Butyl L-Lactate** offers exceptional solubilization capacity (~0.2 g/g)[2]. When combined with surfactants (e.g., Tween 80) and co-surfactants (e.g., PEG 600, ethanol), it forms stable nanosized particulates upon aqueous dilution. This process drastically improves the bioavailability of the drug while utilizing a solvent with a highly favorable toxicological profile[4].

Agrochemical Applications: In crop protection, this solvent (commercially available as PURASOLV® BL) is used to formulate high-performance Emulsion Concentrates (EC) and Oil Dispersions (OD). It allows for higher active ingredient loads, prevents crystallization at cold temperatures (<0°C), and enhances the bioefficacy of the active ingredient through improved leaf penetration without causing phytotoxicity (5)[5].

Experimental Workflow: Self-Validating Compatibility Protocol

To ensure absolute trustworthiness in manufacturing scale-up, literature values must be verified against your specific elastomer grades. The following protocol is designed as a self-validating system to prevent false-positive compatibility readings caused by simultaneous swelling and plasticizer extraction.

Step 1: Baseline Metrology

- Action: Record the initial mass (M1) and volume (V1) of the elastomer specimen (e.g., an O-ring) using an analytical balance and an optical comparator.
- Causality: Establishes the absolute baseline. Without precise initial metrology, anisotropic swelling cannot be differentiated from isotropic volume expansion.

Step 2: Accelerated Solvation (Immersion)

- Action: Submerge the specimen in >97% assay **n-Butyl L-Lactate** at 60°C for 72 hours in a sealed borosilicate vessel.
- Causality: Elevated temperature increases the kinetic energy of the solvent molecules, accelerating permeation rates to simulate long-term ambient exposure within a compressed

timeframe.

Step 3: Immediate Post-Immersion Analysis

- Action: Extract the specimen, rapidly remove surface solvent with a lint-free wipe, and record the swollen mass (M2) and volume (V2).
- Causality: Captures the maximum solvent uptake before evaporation occurs. The delta ($\Delta M=M2-M1$) indicates the solvent's affinity for the polymer matrix.

Step 4: Desiccation & Self-Validation Loop (Critical Step)

- Action: Place the specimen in a vacuum desiccator at 80°C for 24 hours to volatilize all absorbed **n-Butyl L-Lactate**. Record the final dried mass (M3).
- Causality: This is the self-validating mechanism. If $M3 < M1$, the solvent has leached plasticizers or low-molecular-weight oligomers from the elastomer. This validates that the material is chemically degrading, not just reversibly swelling. A protocol lacking this step risks classifying a deteriorating seal as "compatible" simply because the net volume swell appeared moderate.

References

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